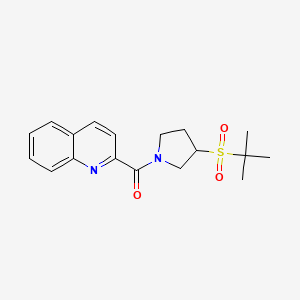

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone

Description

Properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-quinolin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(2,3)24(22,23)14-10-11-20(12-14)17(21)16-9-8-13-6-4-5-7-15(13)19-16/h4-9,14H,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPOBMOMCHFBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route includes:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

Introduction of the Tert-butylsulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Quinoline: The final step involves coupling the tert-butylsulfonyl-pyrrolidine intermediate with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcome .

Comparison with Similar Compounds

Structural Comparison with Analogues

The tert-butylsulfonyl substituent distinguishes this compound from structurally related methanones. Key comparisons include:

*Molecular weights estimated from formulas in evidence.

- Electron Effects: The tert-butylsulfonyl group is strongly electron-withdrawing, reducing pyrrolidine’s basicity compared to unsubstituted analogs . This contrasts with the electron-donating tert-butylphenoxy group in the cyclopropyl derivative .

- Steric Impact : The bulky tert-butylsulfonyl group may hinder rotational freedom or binding pocket accessibility, unlike smaller substituents (e.g., thiophene in ).

Physicochemical Properties

- Solubility: The sulfonyl group increases polarity, likely enhancing aqueous solubility compared to nonpolar tert-butylphenoxy derivatives . However, DMSO use in synthesis () implies solubility limitations in common organic solvents .

- LogP: The tert-butylsulfonyl group may lower logP (increased hydrophilicity) relative to tert-butylphenoxy analogs, impacting membrane permeability.

Biological Activity

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 306.38 g/mol

- IUPAC Name : (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone

Structural Features

The presence of the pyrrolidine ring and the quinoline moiety contributes to the compound's unique chemical properties, which are critical for its biological activity.

Research indicates that compounds similar to (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Pathways : Compounds with quinoline structures are known to inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer proliferation.

- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth and survival.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, quinoline derivatives have been shown to possess significant cytotoxicity against various cancer cell lines. This suggests that (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone could similarly exhibit selective toxicity towards tumor cells.

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of a series of quinoline-based compounds, demonstrating that modifications at the pyrrolidine position enhanced anticancer activity. The study reported a dose-dependent reduction in tumor growth in xenograft models, indicating that structural variations significantly impact biological efficacy .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific kinases by quinoline derivatives. The findings revealed that certain substitutions on the quinoline ring led to improved binding affinities and selectivity towards target enzymes involved in cancer progression .

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | PI3K/AKT/mTOR inhibition |

| Compound B | Antimicrobial | Cell wall synthesis inhibition |

| (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone | Potentially anticancer | Enzyme inhibition, signaling modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.